1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine
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Overview
Description
1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine is a complex organic compound that features a unique structure combining an oxolane ring, an azetidine ring, and a pyrrolidine ring
Mechanism of Action
Target of Action
Similar compounds have been designed as colchicine-binding site inhibitors (cbsi) . The colchicine-binding site is a crucial target in cancer therapy due to its role in inhibiting tubulin assembly, which is essential for cell division .
Mode of Action
It’s worth noting that related compounds interact with their targets by inhibiting the polymerization of tubulin . This interaction disrupts the formation of the mitotic spindle, thereby preventing cell division and leading to cell death .
Biochemical Pathways
By inhibiting tubulin assembly, the compound disrupts the formation of the mitotic spindle, a critical component in the separation of chromosomes during cell division .
Result of Action
The result of the compound’s action is the inhibition of cell division, leading to cell death . This is achieved through the disruption of the mitotic spindle formation, a critical process in cell division . The compound has demonstrated significant in vitro antiproliferative activities .
Preparation Methods
The synthesis of 1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine typically involves multiple steps, starting with the preparation of the individual ring structures. The oxolane ring can be synthesized through the ring-opening polymerization of epoxides, while the azetidine ring is often prepared via the cyclization of appropriate precursors. The pyrrolidine ring is commonly synthesized through the reduction of pyrrole derivatives .
Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Comparison with Similar Compounds
1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered ring, commonly used in drug discovery and synthesis of bioactive molecules.
Azetidine: A four-membered ring structure that serves as a building block for polyamines and other complex molecules.
Oxolane: A five-membered ring containing an oxygen atom, used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combination of these three ring structures, providing a versatile scaffold for the development of new materials and biologically active compounds.
Properties
IUPAC Name |
oxolan-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(10-3-6-16-9-10)14-7-11(8-14)13-4-1-2-5-13/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKHTWHLFBJZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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